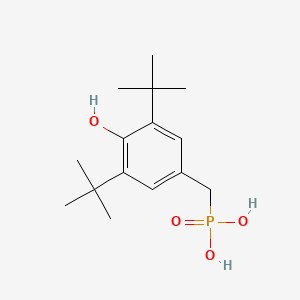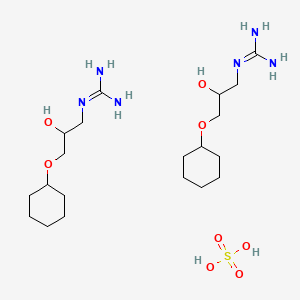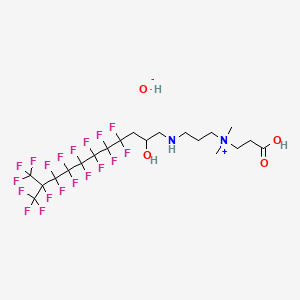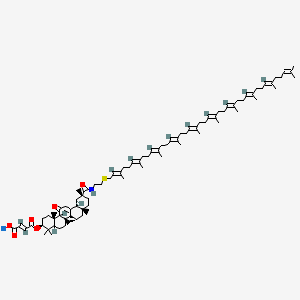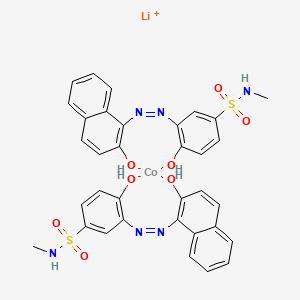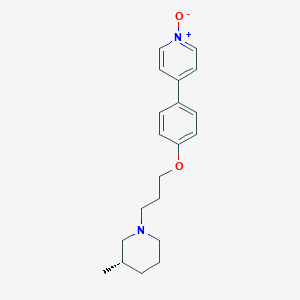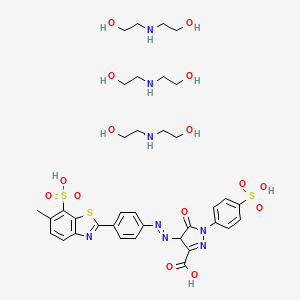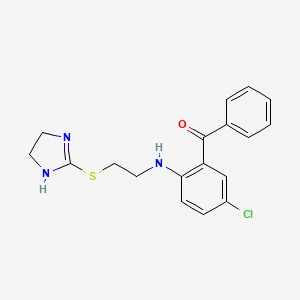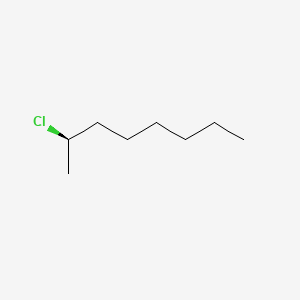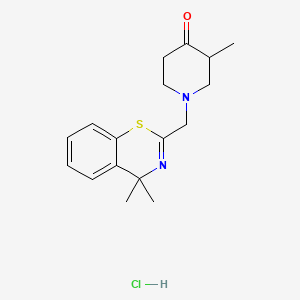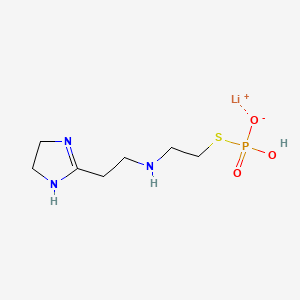
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is a complex organic compound that features an imidazole ring, a thiol group, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt typically involves multiple steps. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol and phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include disulfides from oxidation, reduced imidazole derivatives, and substituted thiol or phosphate compounds.
Aplicaciones Científicas De Investigación
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein structure and function. The phosphate group can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Thiol-containing compounds: Cysteine and glutathione are examples of compounds with thiol groups.
Phosphate-containing compounds: Adenosine triphosphate (ATP) and phospholipids contain phosphate groups.
Uniqueness
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
127914-16-3 |
|---|---|
Fórmula molecular |
C7H15LiN3O3PS |
Peso molecular |
259.2 g/mol |
Nombre IUPAC |
lithium;2-[2-(4,5-dihydro-1H-imidazol-2-yl)ethylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C7H16N3O3PS.Li/c11-14(12,13)15-6-5-8-2-1-7-9-3-4-10-7;/h8H,1-6H2,(H,9,10)(H2,11,12,13);/q;+1/p-1 |
Clave InChI |
DDSNDKTZICRMBB-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CN=C(N1)CCNCCSP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


